molecular formula C10H7IZn B3415913 1-Naphthylzinc iodide CAS No. 46000-10-6

1-Naphthylzinc iodide

Cat. No.: B3415913
CAS No.: 46000-10-6
M. Wt: 319.4 g/mol
InChI Key: DUTYTNHFYDFTDS-UHFFFAOYSA-M
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Description

1-Naphthylzinc iodide is an organozinc compound characterized by a zinc atom bonded to a 1-naphthyl group and an iodide ion. Organozinc reagents are widely used in synthetic chemistry for cross-coupling reactions, such as Negishi couplings, due to their moderate reactivity and stability . The naphthyl group likely enhances the compound’s lipophilicity and steric bulk, influencing its reactivity and solubility compared to simpler zinc iodides like ZnI₂.

Properties

IUPAC Name

iodozinc(1+);1H-naphthalen-1-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7.HI.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTYTNHFYDFTDS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2[C-]=CC=CC2=C1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391166
Record name 1-Naphthylzinc iodide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46000-10-6
Record name 1-Naphthylzinc iodide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Naphthylzinc iodide can be synthesized through several methods. One common synthetic route involves the reaction of naphthylzinc with zinc iodide. Initially, naphthylzinc is reacted with concentrated hydrochloric acid to produce naphthylzinc chloride, which is then reacted with zinc iodide to yield this compound . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

Reactivity in Cross-Coupling Reactions

1-Naphthylzinc iodide participates in Negishi-type cross-couplings with aryl electrophiles. For example:

  • Transmetallation : Transfers the naphthyl group to palladium or nickel catalysts.

  • Reductive elimination : Forms biaryl products (e.g., 5a ) .

Notably, the reaction’s efficiency depends on:

  • Solvent polarity : Polar solvents (DMF) stabilize intermediates.

  • Iodide concentration : Excess iodide ions (I⁻) can inhibit reactivity via competitive coordination .

Nucleophilic Substitution Reactions

NapZnI acts as a nucleophile in SN2 reactions with alkyl halides or carbonyl electrophiles:

  • Alkylation :

    NapZnI+R XNap R+ZnIX\text{NapZnI}+\text{R X}\rightarrow \text{Nap R}+\text{ZnIX}
  • Addition to carbonyls :

    NapZnI+RC OR C ONap IH2OR C OH Nap\text{NapZnI}+\text{RC O}\rightarrow \text{R C ONap I}\xrightarrow{\text{H}_2\text{O}}\text{R C OH Nap}

Reaction outcomes are influenced by steric hindrance and the electronic nature of the electrophile .

Byproduct Formation and Mitigation

Key byproducts include:

  • Homocoupled 1,1′-binaphthyl (5a) : Generated via oxidative dimerization of naphthyl radicals.

  • Naphthalene (4a) : Arises from protonolysis of NapZnI .

Strategies to minimize byproducts:

  • Use of DMF/NMP instead of THF.

  • Controlled stoichiometry of zinc and iodide .

Scientific Research Applications

1-Naphthylzinc iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It plays a role in the development of anti-cancer and anti-viral drugs.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-naphthylzinc iodide exerts its effects involves its ability to form stable organometallic intermediates. These intermediates can participate in various chemical reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Iodide (ZnI₂)

Zinc iodide (ZnI₂) is a white, hygroscopic solid synthesized via direct reaction of zinc and iodine in ether . Key properties include:

  • Solubility : Highly soluble in water (e.g., 450 g/100 mL at 20°C) and polar solvents.
  • Reactivity : Acts as a Lewis acid catalyst and is used in organic synthesis and disinfectants.
  • Applications : Employed in X-ray contrast imaging and as a precursor for other zinc compounds.

In contrast, 1-naphthylzinc iodide’s naphthyl substituent would reduce its water solubility and increase its utility in organometallic reactions requiring sterically hindered intermediates.

Property Zinc Iodide (ZnI₂) This compound (Inferred)
Solubility High in water Likely low due to aromatic group
Reactivity Moderate Lewis acid More reactive in cross-couplings
Typical Use Catalysis, disinfection Organometallic synthesis

Copper(I) Iodide (CuI)

Copper(I) iodide is a white solid (turning brown upon light exposure) with applications in catalysis and cloud seeding . Unlike this compound, CuI:

  • Solubility : Poor in water but soluble in ammonia or KI solutions.
  • Reactivity : Participates in Ullmann and Goldberg couplings.
  • Structure : Adopts a covalent lattice, contrasting with the ionic character of ZnI₂.

The zinc center in this compound likely offers greater stability in air compared to CuI, which oxidizes readily.

Potassium Iodide (KI)

Potassium iodide is a water-soluble ionic compound used in medicine and radiation protection . Key differences include:

  • Solubility : KI dissolves readily in water (29.8% at 20°C) , whereas this compound’s organic group impedes dissolution.
  • Function : KI serves as an iodine source, while this compound acts as a nucleophile in C–C bond formation.

Aluminum Iodide (AlI₃)

Aluminum iodide is a Lewis acid with a hexagonal crystal structure . Notable contrasts:

  • Reactivity : AlI₃ is a strong Lewis acid, whereas this compound’s reactivity is modulated by its organic ligand.
  • Applications: AlI₃ is used in Friedel-Crafts alkylation, while organozinc compounds are preferred for stereospecific syntheses.

Naphtho-Thiazolium Iodides

Complexes like naphtho[1,2-d]thiazolium iodide (CAS 2785-01-5) share structural motifs with this compound, such as aromatic systems . However, their thiazolium heterocycles and charge distribution differ fundamentally, leading to distinct electronic properties and applications in dye chemistry rather than organometallic catalysis.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 1-Naphthylzinc iodide, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves reacting 1-naphthyllithium with zinc iodide (ZnI₂) in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) at low temperatures (−78°C to 0°C). Purity verification includes:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra for characteristic peaks of the naphthyl group (e.g., aromatic protons at δ 7.2–8.5 ppm) and absence of unreacted starting materials .
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, Zn, and I.
  • X-ray Diffraction (XRD) : Compare crystallographic data with literature to confirm molecular structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?

  • Methodological Answer :

  • FT-IR Spectroscopy : Identify Zn–C stretching vibrations (450–550 cm⁻¹) and absence of O–H bonds (indicative of moisture contamination) .
  • UV-Vis Spectroscopy : Detect π→π* transitions in the naphthyl group (200–300 nm range) .
  • Mass Spectrometry (MS) : Observe molecular ion peaks corresponding to [C₁₀H₇ZnI]⁺ and isotopic patterns for Zn and I .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in cross-coupling reactions to minimize decomposition?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to stabilize the organozinc intermediate. Avoid protic solvents to prevent hydrolysis .
  • Temperature Control : Maintain reactions at −20°C to 25°C to balance reactivity and stability.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for efficiency in Negishi couplings. Monitor reaction progress via TLC or GC-MS .
  • Additives : Use LiCl or MgBr₂ to enhance solubility and reduce side reactions .

Q. What strategies are effective in resolving contradictory crystallographic data when determining the structure of this compound complexes?

  • Methodological Answer :

  • Multi-Technique Validation : Combine single-crystal XRD with powder XRD and computational modeling (DFT) to cross-validate bond lengths and angles .
  • High-Resolution TEM : Resolve atomic arrangements in polycrystalline samples .
  • Neutron Diffraction : Differentiate between light atoms (C, H) and heavy atoms (Zn, I) in complex lattices .
  • Data Reproducibility : Repeat crystallizations under varied conditions (solvent, temperature) to assess structural consistency .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting reactivity data when this compound exhibits variable yields in similar reactions?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically alter one parameter at a time (e.g., solvent, temperature, stoichiometry) to isolate contributing factors .
  • Kinetic Studies : Use in-situ monitoring (e.g., ReactIR) to track intermediate formation and decomposition pathways .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify statistically significant variables .

Q. What experimental controls are critical when studying the air sensitivity of this compound?

  • Methodological Answer :

  • Inert Atmosphere : Conduct all manipulations in gloveboxes or Schlenk lines with O₂/H₂O levels <1 ppm .
  • Blank Reactions : Compare reactions run under argon vs. ambient air to quantify decomposition rates.
  • Stability Assays : Monitor compound integrity over time via NMR and XRD to establish shelf-life .

Methodological Best Practices

Q. How can researchers ensure reproducibility when documenting synthetic procedures for this compound?

  • Methodological Answer :

  • Detailed Protocols : Specify exact reagent grades, solvent drying methods, and reaction times .
  • Supporting Information : Include raw spectral data (NMR, IR) and crystallographic files (CIF) in supplementary materials .
  • Peer Validation : Collaborate with independent labs to replicate key results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthylzinc iodide
Reactant of Route 2
1-Naphthylzinc iodide

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